4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid
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Overview
Description
4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The compound can inhibit specific enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom at the 2-position, which alters its reactivity and applications.
4-Methyl-2-(trifluoromethyl)benzoic acid: Features a methyl group instead of a difluoromethyl group, affecting its chemical behavior and uses.
Uniqueness
4-(difluoromethyl)-3-(trifluoromethyl)benzoicacid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)5-2-1-4(8(15)16)3-6(5)9(12,13)14/h1-3,7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAIIIVNWVBKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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